Thiophene, 2,3,4-trimethyl-
Description
Significance of the Thiophene (B33073) Core in Contemporary Heterocyclic Chemistry Research
The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of modern heterocyclic chemistry. espublisher.comnumberanalytics.com Its structural similarity to benzene (B151609), often referred to as bioisosterism, allows it to mimic benzene in various biological and chemical contexts. cognizancejournal.comslideshare.net This mimicry, however, is not perfect, and the presence of the sulfur heteroatom imparts unique electronic properties, making thiophene and its derivatives highly versatile building blocks in medicinal chemistry and materials science. numberanalytics.comnih.gov
Thiophene-containing compounds exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. espublisher.comcognizancejournal.comresearchgate.net This has led to considerable interest from medicinal chemists in designing and synthesizing novel thiophene derivatives as potential therapeutic agents. cognizancejournal.comnih.gov Beyond pharmaceuticals, thiophenes are integral to the development of organic semiconductors, polymers, and dyes. espublisher.comnih.gov The ability to fine-tune the electronic properties of the thiophene ring through substitution makes it a valuable component in the creation of advanced materials with specific functions. jcu.edu.au
Rationale for Academic Investigation of Alkyl-Substituted Thiophenes, Focusing on 2,3,4-Trimethylthiophene
The academic investigation into alkyl-substituted thiophenes, such as 2,3,4-trimethylthiophene, is driven by the desire to understand the intricate relationship between molecular structure and material properties. The position and nature of alkyl substituents on the thiophene ring can significantly influence the molecule's electronic structure, reactivity, and intermolecular interactions. rsc.org
Studying compounds like 2,3,4-trimethylthiophene allows researchers to systematically probe the effects of multiple alkyl groups on the thiophene core. This knowledge is crucial for the rational design of new materials with tailored characteristics. For instance, in the field of organic electronics, the arrangement of alkyl chains can dictate the packing of molecules in the solid state, which in turn affects charge transport properties. rsc.org Furthermore, understanding the reactivity of specific isomers like 2,3,4-trimethylthiophene is essential for developing selective synthetic methodologies to access more complex thiophene-based architectures. clockss.org
Historical Development of Thiophene Synthesis and Derivatization Studies
The history of thiophene chemistry began in 1882 when Victor Meyer discovered it as a contaminant in benzene derived from coal tar. nih.govwikipedia.orgrroij.com He identified it as the substance responsible for the indophenin blue dye reaction, which was previously attributed to benzene itself. nih.govwikipedia.org This discovery spurred the development of various synthetic methods to access thiophenes.
Early classical syntheses include the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. wikipedia.orgrroij.com Another foundational method is the Hinsberg synthesis. numberanalytics.com Over the years, numerous other methods have been developed, including the Gewald reaction and the Volhard–Erdmann cyclization, expanding the toolkit for thiophene synthesis. wikipedia.orgrroij.com
The derivatization of the thiophene ring has been extensively studied, with electrophilic substitution reactions being a primary focus. numberanalytics.com The reactivity of the thiophene ring towards substitution is influenced by the directing effects of existing substituents. derpharmachemica.com More recently, modern cross-coupling reactions, such as Suzuki and Stille couplings, have become invaluable for the synthesis of complex thiophene derivatives, allowing for the precise introduction of a wide variety of functional groups. numberanalytics.comjcu.edu.au
Properties and Synthesis of 2,3,4-trimethylthiophene
The compound 2,3,4-trimethylthiophene is a substituted thiophene with the chemical formula C₇H₁₀S. chemeo.comnist.gov
| Property | Value |
| Molecular Formula | C₇H₁₀S |
| Molecular Weight | 126.22 g/mol |
| CAS Number | 1795-04-6 |
| InChI | InChI=1S/C7H10S/c1-5-4-8-7(3)6(5)2/h4H,1-3H3 |
| InChIKey | MAVVDCDMBKFUES-UHFFFAOYSA-N |
| SMILES | Cc1csc(C)c1C |
| Data sourced from Cheméo and NIST Webbook. chemeo.comnist.gov |
A laboratory synthesis of 2,3,4-trimethylthiophene has been reported involving the purification of a crude product by silica (B1680970) gel column chromatography, yielding the compound in high purity. rsc.org
Spectroscopic Data
Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-5-4-8-7(3)6(5)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVVDCDMBKFUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073277 | |
| Record name | Thiophene, 2,3,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-04-6 | |
| Record name | 2,3,4-Trimethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3,4-Trimethylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,3,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trimethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.699 | |
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| Record name | 2,3,4-TRIMETHYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NN5DSQ4CT | |
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Synthetic Methodologies for 2,3,4 Trimethylthiophene and Its Derivatives
Classical and Contemporary Approaches to Polysubstituted Thiophene (B33073) Ring Formation
The construction of the thiophene ring with multiple substituents can be achieved through a variety of synthetic pathways. These methods range from classical condensation reactions to modern multi-component and metal-catalyzed processes.
Cyclization Reactions Utilizing Sulfur Sources
A fundamental approach to thiophene synthesis involves the cyclization of an acyclic precursor with a sulfur-donating reagent. This strategy has been refined over the years to allow for the regioselective introduction of substituents.
The Paal-Knorr synthesis is a cornerstone of thiophene chemistry, traditionally involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgwikipedia.org This method is a viable route to alkyl-substituted thiophenes. derpharmachemica.com The synthesis of 2,3,4-trimethylthiophene via this pathway would necessitate a specifically substituted 1,4-dicarbonyl precursor. The mechanism is believed to proceed through the conversion of the diketone to a thioketone, followed by cyclization and dehydration. wikipedia.org While widely used, the reaction can sometimes be limited by the availability of the required diketone starting material. wikipedia.org
Table 1: Key Features of Paal-Knorr Thiophene Synthesis
| Feature | Description |
|---|---|
| Reactants | 1,4-Dicarbonyl compound, Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) |
| Product | Substituted thiophene |
| Mechanism | Involves formation of a thioketone intermediate followed by cyclization |
The Gewald reaction offers a powerful and versatile one-pot method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgderpharmachemica.com The mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org While the classic Gewald reaction yields a 2-amino-substituted thiophene, modifications and related multi-component reactions (MCRs) have expanded its scope to produce a wider array of substituted thiophenes. bohrium.commdpi.com These MCRs are highly efficient, allowing for the construction of complex thiophene derivatives from simple starting materials in a single step. researchgate.net For the synthesis of 2,3,4-trimethylthiophene, a non-aminothiophene variant or a subsequent deamination step would be required. The versatility of choosing different ketones, α-cyanoesters, and other components allows for the creation of a diverse library of thiophene compounds. derpharmachemica.com
Table 2: Overview of the Gewald Reaction
| Component | Role in the Reaction |
|---|---|
| Ketone/Aldehyde | Provides the carbon backbone for positions 4 and 5 of the thiophene ring |
| α-Cyanoester | Provides the carbon backbone for positions 2 and 3 and the nitrile group |
| Elemental Sulfur | Acts as the sulfur source for the heterocycle |
Modern synthetic strategies increasingly utilize the cyclization of functionalized alkynes containing a sulfur atom. nih.govpsu.edu These methods offer high regioselectivity and atom economy. nih.gov Various metal catalysts, including palladium and copper, can promote the heterocyclization of these precursors. nih.govrsc.org For instance, PdI₂ in the presence of KI has been used to catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. nih.govpsu.edu Another approach involves the copper-catalyzed cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes to produce 3-halothiophenes. nih.gov Additionally, metal-free methods have been developed, such as the dehydration and sulfur cyclization of alkynols with elemental sulfur, which proceeds through a trisulfur (B1217805) radical anion intermediate. organic-chemistry.orgorganic-chemistry.org These alkyne-based cyclizations provide a direct route to polysubstituted thiophenes with specific substitution patterns, making them highly valuable for the synthesis of compounds like 2,3,4-trimethylthiophene. psu.edu
Gewald Reactions and Related Multi-Component Syntheses
Approaches to Introducing Multiple Alkyl Substituents
An alternative to constructing the thiophene ring with the desired substituents already in place is the functionalization of a pre-existing thiophene core. derpharmachemica.com Friedel-Crafts acylation followed by a Wolff-Kishner reduction is a classical method to introduce alkyl groups. derpharmachemica.com Thiophene undergoes acylation preferentially at the α-position. derpharmachemica.com If both α-positions are blocked, acylation can occur at a β-position. derpharmachemica.com For the synthesis of 2,3,4-trimethylthiophene, a stepwise alkylation of a less substituted thiophene could be envisioned. Uncatalyzed side-chain halogenations of polymethyl-substituted thiophenes, followed by further reactions, can also be a route to introduce or modify alkyl groups. For example, treating tetramethylthiophene with bromine can selectively produce 2-bromomethyl-3,4,5-trimethylthiophene. researchgate.net
Advanced Functionalization and Derivatization Strategies on the 2,3,4-Trimethylthiophene Scaffold
Once the 2,3,4-trimethylthiophene core is synthesized, it can be further modified to create a variety of derivatives. These derivatization techniques are crucial for tuning the properties of the molecule for specific applications. A thienyliodonium(III) salt has been prepared from 2,3,4-trimethylthiophene, which can then be used in benzylic C-H heteroarylation reactions. clockss.org This demonstrates the ability to activate the thiophene ring for further functionalization. Derivatization often involves reactions targeting the carboxylic acid, hydroxyl, or amino groups, should they be present on a derivative of the main scaffold. restek.com Common derivatization reactions include esterification and silylation. restek.com For instance, carboxylic acids can be converted to methyl esters using BF₃ in methanol (B129727) or to trimethylsilyl (B98337) esters using reagents like BSTFA. restek.com These techniques, while general, can be applied to functionalized 2,3,4-trimethylthiophene derivatives to create a wider range of compounds.
Regioselective Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings like thiophene. The reaction mechanism involves an initial attack of an electrophile by the π-electrons of the aromatic ring, which is the rate-determining step as it disrupts the aromaticity to form a carbocation intermediate known as a sigma complex. masterorganicchemistry.com In a subsequent fast step, a proton is removed from the C-H bond at the site of electrophilic attack, restoring the aromaticity of the ring. masterorganicchemistry.com
For substituted benzenes, the position of electrophilic attack (ortho, meta, or para) is directed by the nature of the existing substituent. masterorganicchemistry.com Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. mnstate.edu Thiophene itself is more reactive than benzene (B151609) towards electrophilic aromatic substitution and generally reacts under milder conditions. pearson.com Substitution on the thiophene ring preferentially occurs at the 2-position. pearson.com
In the case of 2,3,4-trimethylthiophene, the three methyl groups are electron-donating and thus activate the thiophene ring towards electrophilic substitution. The directing influence of these alkyl groups would favor substitution at the available C5 position. The general mechanism for electrophilic aromatic substitution is depicted below:
General Mechanism for Electrophilic Aromatic Substitution
Formation of the Electrophile: The electrophile (E⁺) is generated.
Nucleophilic Attack: The π system of the thiophene ring attacks the electrophile, forming a resonance-stabilized carbocation (sigma complex).
Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring aromaticity.
For instance, the nitration of an aromatic ring involves the nitronium ion (NO₂⁺) as the electrophile, typically generated from nitric acid and a sulfuric acid catalyst. minia.edu.eg Halogenation, such as bromination, requires a Lewis acid catalyst like FeBr₃ to generate a potent electrophile. minia.edu.eg
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method relies on the presence of a directing metalating group (DMG), which typically contains a heteroatom that can coordinate to an organolithium reagent, such as n-butyllithium. wikipedia.org This coordination directs the deprotonation to the adjacent ortho position, forming an aryllithium intermediate that can then react with various electrophiles. wikipedia.org Common DMGs include amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org
For π-electron rich heterocycles like thiophene, lithiation predominantly occurs at the C-2 position, even without a directing group. uwindsor.ca However, the presence of a DMG can override this intrinsic reactivity to direct lithiation to a specific position. In the context of 2,3,4-trimethylthiophene, if a suitable DMG were installed at one of the methyl groups or directly on the ring, it could direct lithiation to a specific neighboring position, enabling the introduction of a wide range of functional groups.
Halogen-metal exchange is another important method for generating organolithium reagents. This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a lithium atom from an organolithium reagent. uwindsor.ca This process is generally faster than directed lithiation for bromides and iodides. uwindsor.ca Therefore, if a bromo or iodo substituent is present on the 2,3,4-trimethylthiophene ring, treatment with an alkyllithium reagent would lead to the corresponding lithiated thiophene derivative. This intermediate can then be trapped with an electrophile.
Table 1: Comparison of Directed Lithiation and Halogen-Metal Exchange
| Feature | Directed Lithiation (DoM) | Halogen-Metal Exchange |
| Requirement | Directing Metalating Group (DMG) | Halogen atom (Br, I) |
| Reagent | Alkyllithium (e.g., n-BuLi) | Alkyllithium (e.g., n-BuLi, t-BuLi) |
| Mechanism | Coordination-assisted deprotonation | Exchange of halogen and metal |
| Regioselectivity | ortho to the DMG | Position of the halogen |
| Substrate Scope | Aromatics and heterocycles with a DMG | Aryl and vinyl halides |
Electrophilic Aromatic Substitution on Alkylthiophenes
Metal-Catalyzed Cross-Coupling Methodologies for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds. rsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. rsc.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
Suzuki Coupling: The Suzuki-Miyaura coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org This reaction is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org It has been successfully applied to the synthesis of thiophene derivatives, including the coupling of thiopheneboronic acids with various aryl halides. mdpi.commdpi.comsemanticscholar.org The reaction is typically carried out in the presence of a base, which is necessary to activate the boronic acid for transmetalation. organic-chemistry.org
Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability of the organostannane reagents. organic-chemistry.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org This methodology has been employed in the synthesis of polymers containing thiophene units. researchgate.netgoogle.com
Kumada Coupling: The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium compound) and an organic halide. wikipedia.orgorganic-chemistry.org It is often catalyzed by nickel or palladium complexes. wikipedia.orguh.edu A major advantage is the direct use of readily available Grignard reagents. umb.edu However, the high reactivity of Grignard reagents can limit the functional group tolerance. umb.edu The Kumada coupling has been instrumental in the synthesis of polythiophenes. wikipedia.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Organic Electrophile | Key Features |
| Suzuki Coupling | Organoboron (R-B(OH)₂) | R'-X (X = Cl, Br, I, OTf) | Mild conditions, stable and non-toxic boron reagents. organic-chemistry.org |
| Stille Coupling | Organostannane (R-SnR'₃) | R'-X (X = Cl, Br, I, OTf) | Stable organotin reagents, but toxic. organic-chemistry.org |
| Kumada Coupling | Grignard (R-MgX) | R'-X (X = Cl, Br, I) | Utilizes readily available Grignard reagents, but can have low functional group tolerance. wikipedia.orgumb.edu |
While palladium is a dominant catalyst in cross-coupling, other transition metals, particularly copper, offer alternative and often complementary reactivity. Copper-catalyzed or mediated reactions are attractive due to the lower cost and abundance of copper compared to palladium. rsc.org
Copper can facilitate the cross-coupling of thiophenes through several pathways. One notable approach is the copper-catalyzed oxidative C-H/C-H cross-coupling. This method avoids the pre-functionalization of starting materials, making the synthesis more atom-economical. rsc.org For instance, the coupling of benzamides with thiophenes has been achieved using a copper catalyst, proceeding through a proposed mechanism involving a Cu(III) intermediate and an electrophilic aromatic substitution (SₑAr) pathway. rsc.org Copper(I)-thiophene-2-carboxylate has also been utilized as a promoter in Ullmann-type cross-coupling reactions. mdpi.comsigmaaldrich.com
Furthermore, copper can mediate the homocoupling of thiophene derivatives through a directed C-H cleavage mechanism to form bithiophenes. researchgate.net Ligand-free copper(I)-mediated cross-coupling reactions of organostannanes with sulfur electrophiles have also been developed for the synthesis of thioethers. nsf.gov
Beyond copper, other transition metals like nickel are also effective catalysts for cross-coupling reactions, particularly in Kumada-type couplings. organic-chemistry.orgumb.edu Iron-catalyzed Kumada cross-coupling reactions have also been developed, offering an even more cost-effective and environmentally friendly alternative. nih.gov
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Stille, Kumada)
Post-Synthetic Functionalization of Polythiophenes Derived from Trimethylthiophene
Polythiophenes are a class of conducting polymers with significant applications in organic electronics. The properties of these polymers can be tuned by introducing functional groups. While the direct polymerization of functionalized monomers is a common approach, post-synthetic functionalization (PSF) offers a powerful alternative strategy. PSF involves modifying a pre-formed polymer, which can be advantageous for introducing functionalities that are incompatible with the polymerization conditions. rsc.org
For polythiophenes, functionalization can occur at the β-positions (3 and 4) of the thiophene rings. mdpi.com Various chemical reactions can be employed for PSF. For example, covalent modification of conducting polymers can be achieved through reactions like condensation to form new heterocyclic rings on the polymer backbone. mdpi.com Another approach involves the use of polymers with reactive groups, such as poly(glycidyl methacrylate-co-ethylene dimethacrylate), which can be modified through various routes to introduce different functionalities. nih.gov
In the context of a polymer derived from 2,3,4-trimethylthiophene, the remaining unsubstituted 5-position on each thiophene unit would be the primary site for post-synthetic modification. This could potentially be achieved through electrophilic substitution reactions, similar to those described for the monomer, allowing for the introduction of a wide range of chemical groups along the polymer chain. The specific conditions would need to be carefully optimized to achieve the desired degree of functionalization without degrading the polymer backbone.
Reaction Mechanisms and Reactivity Studies of 2,3,4 Trimethylthiophene
Mechanistic Investigations of Electrophilic Reactions on the Trimethylthiophene Nucleus
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, and 2,3,4-trimethylthiophene is no exception. The general mechanism for EAS involves a two-step process. libretexts.org Initially, the electron-rich thiophene (B33073) ring acts as a nucleophile, attacking an electrophile (E+) in what is typically the slow, rate-determining step. masterorganicchemistry.commsu.edu This attack disrupts the aromaticity of the ring and forms a positively charged carbocation intermediate known as an arenium ion or sigma complex. byjus.comunacademy.com This intermediate is stabilized by resonance, although the delocalization does not extend to the sp³-hybridized carbon where the electrophile has attached. byjus.com In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring the aromatic pi system and yielding the substituted product. libretexts.orgmasterorganicchemistry.com
The presence of three electron-donating methyl groups on the thiophene ring significantly influences the rate and regioselectivity of electrophilic substitution. These alkyl groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted thiophene. The substitution pattern is directed to the only available position on the thiophene ring, the C5 position. An example of this is the Vilsmeier-Haack reaction (a formylation reaction) with N-methylformanilide, which yields 2,3,4-trimethyl-5-thenaldehyde. lookchem.com
Oxidation and Reduction Chemistry of the Trimethylthiophene System
The oxidation and reduction of 2,3,4-trimethylthiophene reveal further aspects of its chemical reactivity, leading to a range of products from simple oxides to polymeric materials.
Reactivity with Molecular Oxygen and Other Oxidizing Agents
The oxidation of thiophenes can be achieved using various oxidizing agents, including molecular oxygen, hydrogen peroxide, and peroxy acids. libretexts.orgwikipedia.org The sulfur atom in the thiophene ring is susceptible to oxidation. Studies on the oxidative desulfurization (ODS) of various thiophene derivatives have indicated that the reactivity is influenced by the electron density on the sulfur atom. For instance, the ODS selectivity follows the order of benzothiophene (B83047) > trimethylthiophene > dimethylthiophene, which is similar to the trend of methylthiophene > thiophene. researchgate.net This suggests that the electron-donating methyl groups in 2,3,4-trimethylthiophene enhance the reactivity of the sulfur atom towards oxidation. researchgate.net
Peroxy acids are effective reagents for the oxidation of alkenes and other functional groups, and they can also oxidize sulfur-containing compounds. reddit.comaakash.ac.in The reaction of thiophenes with peroxy acids can lead to the formation of sulfoxides and sulfones. The reaction with peroxy acids like peroxyacetic acid or m-chloroperoxybenzoic acid (mCPBA) involves the transfer of an oxygen atom to the sulfur. The nucleophilic character of the sulfur atom facilitates this attack. In some cases, particularly with polymethyl-substituted thiophenes, side-chain halogenations can occur with reagents like bromine, regioselectively at the α-position. researchgate.net While not a direct oxidation of the ring, it highlights the reactivity of the substituted thiophene system. Furthermore, photocatalytic oxidation of thiophene using molecular oxygen as the oxidant has been demonstrated on catalysts like BiVO4, involving active oxygen species such as hydroxyl and superoxide (B77818) radicals. rsc.org
Electrochemical Oxidation Pathways and Polymerization Initiation
Electrochemical methods provide a controlled way to oxidize organic molecules. frontiersin.org The electrochemical oxidation of thiophene and its derivatives has been extensively studied, often leading to the formation of conductive polymers. google.comresearchgate.net The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. researchgate.net For 2,3,4-trimethylthiophene, the electron-donating methyl groups lower the oxidation potential compared to unsubstituted thiophene, making it more susceptible to electrochemical oxidation. google.com
Photochemical Transformation Mechanisms and Isomerization Pathways
Photochemistry explores reactions induced by light. oit.edu For certain thiophene derivatives, photochemical reactions can lead to interesting transformations like isomerization and cyclization. For instance, cis-1,2-dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (B568346) undergoes a photocyclization reaction upon exposure to UV light, forming dihydrobenzodithiophene derivatives. This transformation is driven by changes in aromaticity and the formation of reactive antiaromatic excited states.
Photoisomerization involves the conversion of one isomer to another by light energy. oit.edu This process often involves the excitation of electrons to higher energy states, leading to changes in molecular geometry. chemrxiv.orgnih.govresearchgate.net While specific studies on the simple photoisomerization of the 2,3,4-trimethylthiophene ring itself are not prevalent in the provided context, the principles can be inferred from related systems. The absorption of light can lead to excited states where bond rotations become possible, potentially leading to different isomers. oit.edu The study of styrylthiophenes, for example, shows that photocyclization pathways are key in forming thiahelicenes, with the reaction proceeding through excited states. ua.es
Studies on Ring-Opening Reactions and Aromatic Rearrangements
Ring-opening reactions of heterocyclic compounds can be initiated by various reagents and conditions. For some heterocyclic systems, electrophilic ring-opening reactions have been developed. nih.gov While specific studies detailing the ring-opening of the 2,3,4-trimethylthiophene ring were not found in the provided search results, related chemistries suggest potential pathways. For instance, flavin-enabled reductive and oxidative epoxide ring-opening reactions have been observed in compounds containing an epoxide adjacent to a carbonyl group conjugated to an aromatic system. nih.gov
Aromatic rearrangements involve the migration of a substituent from one position to another on an aromatic ring or from a side chain to the ring. spcmc.ac.inslideshare.net These rearrangements are often catalyzed by acids and proceed through carbocation intermediates. beilstein-journals.orgmsu.edu For example, the Hofmann-Martius rearrangement involves the acid-catalyzed migration of an alkyl group from a nitrogen substituent to the aromatic ring. spcmc.ac.in While direct evidence for aromatic rearrangements of the methyl groups on the 2,3,4-trimethylthiophene ring is not provided in the search results, the general principles of such rearrangements in other aromatic systems are well-established. beilstein-journals.org
Theoretical and Computational Chemistry of 2,3,4 Trimethylthiophene
Electronic Structure Analysis and Frontier Molecular Orbitals
The electronic structure of 2,3,4-trimethylthiophene is central to its chemical character. Analysis of its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity and electronic properties. wikipedia.org
Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. libretexts.org The HOMO can be considered the orbital from which the molecule is most likely to donate electrons, making it a nucleophilic center, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophilic center. wikipedia.orglibretexts.org
In thiophene (B33073) and its derivatives, including 2,3,4-trimethylthiophene, both the HOMO and LUMO are typically π-type orbitals that are delocalized across the entire molecular skeleton. aip.org This delocalization is indicative of a strong conjugation effect within the thiophene ring. aip.org The energy of these orbitals dictates the molecule's electronic behavior. The HOMO energy level is associated with the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). scispace.com For substituted thiophenes, these energy levels are significantly influenced by the nature and position of the substituents on the ring. aip.orgresearchgate.net
Interactive Table: Illustrative Frontier Molecular Orbital Energies for Substituted Thiophenes
This table presents representative HOMO, LUMO, and energy gap (ΔE) values for thiophene and a methyl-substituted analog to illustrate the general effects of methylation. The values are typically calculated using methods like DFT.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Thiophene | -6.60 | -0.50 | 6.10 |
| Methyl-substituted Thiophene | -5.40 | -1.80 | 3.60 |
| Note: These are illustrative values based on trends reported for thiophene oligomers decorated with electron-donating groups. aip.org The exact values for 2,3,4-trimethylthiophene would require specific calculation. |
Impact of Methyl Substituents on Electronic Energy Levels and Band Gaps
The introduction of substituents onto the thiophene ring systematically tunes its electronic properties. Methyl groups (–CH₃) are considered electron-donating groups through an inductive effect. researchgate.netpku.edu.cn
When electron-donating groups like the three methyl groups in 2,3,4-trimethylthiophene are attached to the thiophene ring, they increase the electron density of the π-system. pku.edu.cn This has two primary consequences for the frontier orbitals:
HOMO Destabilization: The increased electron density raises the energy of the HOMO, making it easier to remove an electron from the molecule. This corresponds to a lower ionization potential. aip.orgpku.edu.cn
LUMO Stabilization: The energy of the LUMO is generally lowered. aip.org
The combined effect of raising the HOMO energy and lowering the LUMO energy is a reduction in the HOMO-LUMO energy gap (band gap). aip.orgpku.edu.cn A smaller energy gap is a key indicator of higher chemical reactivity and is crucial for the design of materials for electronic applications. scispace.com However, significant steric hindrance between adjacent substituents, such as in poly(3,4-dimethylthiophene), can disrupt the planarity of the polymer chain, which in turn can lead to a wider energy gap. pku.edu.cn
Aromaticity Assessment of Trimethylthiophene and Related Fused Systems
Thiophene is a classic aromatic heterocycle, possessing a delocalized system of 6 π-electrons that imparts significant stability. numberanalytics.com The aromaticity of substituted thiophenes like 2,3,4-trimethylthiophene can be assessed using various computational indices.
Nucleus Independent Chemical Shift (NICS) and Other Aromaticity Indices
Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. mdpi.com It is calculated by placing a dummy atom (a ghost atom) at the center of a ring and computing its magnetic shielding. A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity; the more negative the value, the more aromatic the system. mdpi.comchemistryworld.com Conversely, a positive value suggests an anti-aromatic character. mdpi.com
Interactive Table: Representative NICS(0) Values for Thiophene Systems
NICS(0) refers to the value calculated at the geometric center of the ring. This table illustrates the typical NICS values for thiophene and how they might change upon protonation, which disrupts aromaticity.
| System | NICS(0) Value (ppm) | Aromatic Character |
| Thiophene | -14.4 | Aromatic |
| Protonated Thiophene | -6.9 | Reduced Aromaticity |
| Source: Data from theoretical studies on protonated thiophene-based oligomers. rsc.org |
Theoretical Examination of Electron Delocalization within the Ring System
Electron delocalization is the fundamental electronic feature underlying aromaticity. In 2,3,4-trimethylthiophene, the π-system is formed by the overlap of p-orbitals on the four carbon atoms and the sulfur atom, which contributes a pair of electrons. numberanalytics.com This creates a delocalized cloud of electrons above and below the plane of the ring.
Theoretical studies confirm that in substituted thiophenes, the π-electrons remain delocalized over the entire conjugated molecule. rsc.org The presence of methyl groups enhances the electron density within this π-system, influencing the molecule's reactivity but not eliminating the fundamental electron delocalization. pku.edu.cn This delocalization is responsible for the planarity of the thiophene ring and its thermodynamic stability. numberanalytics.com Computational analyses show that this delocalization pathway is even more efficient in thiophene than in benzene (B151609), contributing to its unique chemical properties. rsc.org
Reactivity Descriptors from Density Functional Theory (DFT) Calculations
Conceptual DFT provides a powerful toolkit for quantifying the reactivity of molecules through various descriptors. nih.govnumberanalytics.com These indices are calculated from the energies of the frontier orbitals and provide insight into the global and local reactivity of a compound like 2,3,4-trimethylthiophene. mdpi.comgrafiati.com
Key global reactivity descriptors include:
Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is related to the molecule's electronegativity and is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. scispace.commdpi.com
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. It is calculated as η ≈ (E_LUMO - E_HOMO). scispace.commdpi.com
Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). mdpi.com
The introduction of electron-donating methyl groups onto the thiophene ring will alter these reactivity descriptors. The increase in HOMO energy and decrease in the HOMO-LUMO gap will lead to a "softer" molecule (lower η) that is generally more reactive compared to the unsubstituted thiophene. scispace.comasrjetsjournal.org
Interactive Table: Illustrative DFT Reactivity Descriptors
This table provides a conceptual illustration of how reactivity descriptors might differ between a less reactive (harder) and a more reactive (softer) molecule, based on their frontier orbital energies.
| Parameter | Formula | Less Reactive Molecule (Large η) | More Reactive Molecule (Small η) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Less Negative | More Negative |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) | Large Positive Value | Small Positive Value |
| Global Electrophilicity (ω) | μ² / (2η) | Lower Value | Higher Value |
| Note: This table is illustrative. The actual values depend on the specific electronic structure and require dedicated DFT calculations. mdpi.comasrjetsjournal.org |
Ionization Potential and Electron Affinity
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that dictate the reactivity of a molecule. The IP represents the minimum energy required to remove an electron from a molecule, while the EA is the energy released when a molecule accepts an electron. libretexts.orglibretexts.org These parameters are crucial for understanding the electron-donating and electron-accepting capabilities of 2,3,4-trimethylthiophene.
Detailed Research Findings:
Within the framework of computational chemistry, IP and EA can be estimated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, a concept known as Koopmans' theorem. The relationships are given by:
I = -EHOMO
A = -ELUMO
where I is the ionization potential and A is the electron affinity. ijarset.com A lower ionization potential indicates that the molecule is a better electron donor, while a higher electron affinity suggests it is a better electron acceptor. ijarset.com For 2,3,4-trimethylthiophene, the electron-donating effects of the three methyl groups are expected to increase the energy of the HOMO, thereby lowering its ionization potential compared to unsubstituted thiophene.
| Parameter | Definition | Relation to Molecular Orbitals |
|---|---|---|
| Ionization Potential (IP) | Energy required to remove an electron from a gaseous atom/molecule. libretexts.org | IP ≈ -EHOMOijarset.com |
| Electron Affinity (EA) | Energy released when an electron is added to a gaseous atom/molecule. nih.gov | EA ≈ -ELUMOijarset.com |
Electronegativity, Chemical Hardness, and Electrophilicity Indices
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are derived from the IP and EA values. These indices provide a quantitative measure of a molecule's reactivity and stability. nih.govmdpi.com
Electronegativity (χ) measures an atom's ability to attract electrons. nih.gov It is calculated as the average of the ionization potential and electron affinity: χ = (IP + EA) / 2.
Chemical Hardness (η) indicates the resistance of a molecule to a change in its electron distribution. researchgate.net Harder molecules have a larger HOMO-LUMO gap. It is calculated as: η = (IP - EA) / 2.
Electrophilicity Index (ω) quantifies the electron-accepting capability of a species. nih.gov It is defined as: ω = χ² / (2η).
Detailed Research Findings:
For 2,3,4-trimethylthiophene, the presence of three electron-donating methyl groups influences these reactivity indices. The increased electron density in the thiophene ring would affect its electronegativity and hardness. A lower chemical hardness value implies higher reactivity. ijarset.com The electrophilicity index helps to classify the molecule's character in polar reactions. These parameters are invaluable for predicting how 2,3,4-trimethylthiophene will behave in various chemical environments.
The following interactive table summarizes these key computational indices.
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | (IP + EA) / 2 | Measures the ability to attract electrons. nih.gov |
| Chemical Hardness (η) | (IP - EA) / 2 | Indicates resistance to charge transfer; related to stability. researchgate.net |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to act as an electrophile. nih.gov |
Conformational Analysis and Steric Effects of Alkyl Groups on Molecular Structure
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For 2,3,4-trimethylthiophene, the primary focus is on the orientation of the methyl groups relative to the planar thiophene ring and to each other.
Detailed Research Findings:
The thiophene ring itself is aromatic and thus largely planar. The three adjacent methyl groups at the C2, C3, and C4 positions introduce significant steric hindrance. This crowding influences the preferred rotational conformations of the methyl groups. Computational studies can model the potential energy surface associated with the rotation of these C-C single bonds to identify the most stable (lowest energy) conformers.
Computational Modeling of Reaction Pathways, Transition States, and Conical Intersections
Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions by modeling reaction pathways, identifying transition states, and characterizing points of surface crossing like conical intersections. arxiv.org
Detailed Research Findings:
For 2,3,4-trimethylthiophene, computational modeling can be used to explore various reactions, such as electrophilic aromatic substitution. By calculating the potential energy surface, researchers can map the entire reaction coordinate from reactants to products. The highest point on this pathway corresponds to the transition state, the structure of which is unstable and represents the energy barrier that must be overcome for the reaction to proceed. arxiv.org For example, DFT calculations can be used to assess the regioselectivity of reactions like bromination by comparing the activation energies for substitution at the available C5 position versus other sites.
Conical intersections are points of degeneracy between two or more electronic potential energy surfaces in a molecule. nih.govnumberanalytics.com These features are crucial in photochemistry, as they provide highly efficient pathways for non-radiative decay from an excited electronic state back to the ground state. nih.gov While a transition state governs reactivity on a single potential energy surface, a conical intersection acts as a funnel between different electronic states, often dictating the outcome of photochemical reactions. numberanalytics.comrsc.org Modeling these intersections is computationally demanding but essential for understanding the photostability and photochemical reactivity of molecules like 2,3,4-trimethylthiophene.
Advanced Materials Research Incorporating 2,3,4 Trimethylthiophene
Polymerization and Oligomerization Studies of 2,3,4-Trimethylthiophene
The polymerization of thiophene (B33073) monomers is a fundamental process for creating conjugated polymers with interesting optical and electronic properties. wikipedia.org These polymerization reactions can proceed through various chemical and electrochemical pathways, yielding polymers with different structures and properties. tandfonline.comresearchgate.net For asymmetrically substituted monomers like 2,3,4-trimethylthiophene, the method of polymerization is critical as it dictates the regularity of the polymer chain, which in turn profoundly influences the final material's characteristics. cmu.edu
Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. mdpi.comfrontiersin.org The process offers several advantages, including high purity of the resulting polymer film, the ability to form the film in a single step, and operation at room temperature without the need for expensive catalysts. frontiersin.org
The general mechanism for the electropolymerization of thiophene and its derivatives involves the oxidation of the monomer at the electrode surface to form a radical cation. researchgate.net These radical cations then couple, eliminating protons to form dimers, which are subsequently re-oxidized and coupled with other radical cations or oligomers to propagate the polymer chain. The growing polymer, in its oxidized (doped) and conductive state, precipitates onto the electrode surface. researchgate.net
For 2,3,4-trimethylthiophene, the presence of three electron-donating methyl groups on the thiophene ring is expected to lower the monomer's oxidation potential compared to unsubstituted thiophene. This effect makes the monomer easier to oxidize, thus facilitating the electropolymerization process. mdpi.com The polymerization of 2,3,4-trimethylthiophene would proceed via coupling at the unsubstituted 2- and 5-positions of the thiophene ring.
| Advantage | Description | Reference |
|---|---|---|
| High Throughput | Polymer film is formed directly and only on the electrode surface. | frontiersin.org |
| High Efficiency | The reaction can be completed in minutes, much faster than many chemical synthesis routes. | frontiersin.org |
| Cost-Effective | Avoids the use of expensive and specific catalysts often required in chemical polymerization. | frontiersin.org |
| Mild Conditions | Reactions are typically performed at room temperature and do not require an inert atmosphere. | frontiersin.org |
Regioregularity is a critical structural parameter in substituted polythiophenes, describing the arrangement of the monomer units within the polymer chain. nih.gov For an asymmetrically substituted thiophene, polymerization can lead to head-to-tail (HT) or head-to-head (HH) linkages. cmu.eduresearchgate.net A high degree of HT coupling results in a more planar polymer backbone, which enhances π-conjugation, facilitates closer π-π stacking between chains, and promotes crystallinity. cmu.edursc.org These microstructural features are essential for achieving high electrical conductivity and charge carrier mobility. wikipedia.orgnih.gov
In the case of 2,3,4-trimethylthiophene, the monomer is asymmetric with respect to its 2- and 5-positions. Therefore, controlling the regioregularity during polymerization is crucial for obtaining a structurally well-defined polymer with optimized properties. Non-regioselective methods would lead to defects in the polymer chain, causing steric clashes that force the backbone to twist and disrupt conjugation. cmu.edu Advanced synthetic protocols, such as Kumada catalyst-transfer polycondensation and other organometallic cross-coupling reactions, have been developed to achieve high regioregularity in other polythiophenes. cmu.edunih.govrsc.org While specific studies detailing the synthesis of highly regioregular poly(2,3,4-trimethylthiophene) are not prominent, the principles established for other substituted polythiophenes would apply.
| Property | High Regioregularity (>94% HT) | Low Regioregularity (Regiorandom) | Reference |
|---|---|---|---|
| Conductivity | Significantly Higher (e.g., 140 S/cm) | Lower (e.g., 50 S/cm) | wikipedia.org |
| Crystallinity | Higher, more ordered structure | Lower, more amorphous | nih.gov |
| UV-Vis Absorption | Red-shifted (longer conjugation) | Blue-shifted (shorter conjugation) | cmu.edu |
| Self-Assembly | Forms well-defined nanostructures (e.g., fibrils) | Poorly defined or no self-assembly | rsc.org |
The three methyl groups on the 2,3,4-trimethylthiophene monomer exert significant electronic and steric influences on both the polymerization process and the properties of the resulting polymer.
Electronic Influence : Methyl groups are electron-donating, which increases the electron density of the thiophene ring. This has two main consequences: it lowers the monomer's oxidation potential, making it more susceptible to oxidative polymerization, and it can decrease the bandgap of the resulting polymer. tandfonline.comnih.gov
Steric Influence : The methyl groups, particularly those at the 2- and 4-positions, introduce considerable steric hindrance. This bulkiness can impede the polymerization process and, more importantly, affect the conformation of the final polymer chain. Steric clashes between adjacent monomer units can force the thiophene rings to twist out of plane. mdpi.com This twisting disrupts the π-orbital overlap along the polymer backbone, leading to a shorter effective conjugation length and a blue-shift in the material's optical absorption spectrum. wikipedia.orgmdpi.com
The combination of these effects would likely result in a polymer, poly(2,3,4-trimethylthiophene), that is more soluble in common organic solvents compared to unsubstituted polythiophene due to its less regular structure and weaker interchain interactions. tandfonline.com However, the reduced planarity and crystallinity would be expected to be detrimental to its charge transport properties. nih.gov
Control of Regioregularity and Microstructure in Derived Polythiophenes
Applications in Organic Semiconductors and Performance Optimization
Organic semiconductors are carbon-based materials that can transport charge, forming the active layer in a variety of electronic devices. ossila.com Polythiophenes are a premier class of polymeric semiconductors due to the ability to tune their properties through chemical synthesis. sigmaaldrich.com This tunability allows for the optimization of materials for specific applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.comossila.com
OFETs are fundamental components of organic electronics, acting as switches and amplifiers. nih.gov A typical OFET consists of a semiconductor layer, a gate electrode, a dielectric layer, and source and drain electrodes. jics.org.brresearchgate.net The performance of an OFET is primarily evaluated by its charge carrier mobility (μ), which measures how quickly charges can move through the semiconductor, and its on/off current ratio. mdpi.com
For polythiophene-based semiconductors, high charge mobility is strongly correlated with a high degree of structural order, including high regioregularity and crystallinity. unifr.ch This order allows for the formation of well-defined π-stacked lamellae, which create efficient pathways for charge hopping between polymer chains. unifr.ch
Given the expected influence of the trimethyl substitution pattern, a polymer derived from 2,3,4-trimethylthiophene would likely exhibit a more amorphous, less ordered microstructure due to steric hindrance. This would probably lead to lower charge carrier mobility compared to highly crystalline, regioregular polymers like P3HT. While this might limit its use in high-performance transistors, such materials could be of interest for applications where high mobility is not the primary requirement, or where solution processability and film-forming properties are more critical. However, there is a lack of specific reports on the use of 2,3,4-trimethylthiophene units in OFETs in the reviewed literature.
| Material Type | Example Material | Typical Mobility (cm²/V·s) | Reference |
|---|---|---|---|
| Regioregular Polythiophene | P3HT | 0.01 - 0.2 | mdpi.comunifr.ch |
| Donor-Acceptor Copolymer | PffBT4T-2DT | ~0.23 (SiO₂-gated) | mdpi.com |
| Donor-Acceptor Copolymer | PffBT4T-2OD/SEBS Blend | ~8.6 (ion-gel gated) | mdpi.com |
| Small Molecule | S-DNTT-10 | up to 11 | tcichemicals.com |
OPVs, or organic solar cells, convert sunlight into electricity and are a promising technology for low-cost, flexible, and large-area renewable energy sources. mdpi.commoresco.co.jp The most common device structure is the bulk heterojunction (BHJ), which features an active layer made of an electron-donating polymer blended with an electron-accepting material. mdpi.com
The efficiency of an OPV is determined by several factors: (i) the absorption of light by the active layer to create excitons (bound electron-hole pairs), (ii) the diffusion of these excitons to a donor-acceptor interface, (iii) the dissociation of excitons into free charges, and (iv) the transport of these charges to their respective electrodes for collection. nih.gov Efficient charge transport within the donor and acceptor phases is crucial to prevent charge recombination, which is a major loss mechanism. nih.govnih.gov
Organic Light-Emitting Diodes (OLEDs) and Luminescence Properties
The incorporation of thiophene derivatives into organic light-emitting diodes (OLEDs) is a well-established strategy to enhance device performance, including efficiency, stability, and color purity. researchgate.netcrimsonpublishers.comresearchgate.net Thiophene units are valued for their electron-rich nature, high charge carrier mobility, and tunable electronic properties. lboro.ac.uk For a molecule like 2,3,4-trimethylthiophene, the methyl substituents would play a critical role in defining its luminescence properties.
Methyl groups are electron-donating and can influence the electronic structure of the thiophene ring, affecting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This, in turn, dictates the energy of emitted photons and thus the color of the light. The specific 2,3,4-substitution pattern creates a sterically hindered environment which can inhibit intermolecular interactions and aggregation-caused quenching (ACQ) in the solid state. This could potentially lead to higher photoluminescence quantum yields (PLQYs) in thin films, a desirable characteristic for OLED emitters. rsc.org
Optoelectronic Materials Design and Tunable Properties
The design of optoelectronic materials based on thiophene hinges on the ability to precisely control their interaction with light and electricity. aps.orgmagtech.com.cn The substitution pattern of the thiophene ring is a primary tool for tuning these properties.
The light absorption and emission characteristics of thiophene-based materials are governed by their electronic band gap. Modifying the structure of 2,3,4-trimethylthiophene to create more complex conjugated systems is the principal strategy for tuning these properties.
Polymerization: Electropolymerization of thiophene monomers creates conjugated polymers where the effective conjugation length is extended, leading to a smaller band gap. nih.gov This results in a red-shift of both absorption and emission spectra. The methyl groups on a poly(2,3,4-trimethylthiophene) chain would influence the polymer's morphology and solubility, as well as prevent perfectly planar conformations, which can be used to control inter-chain interactions and solid-state optical properties.
Incorporation into D-A Systems: A more refined strategy involves incorporating the 2,3,4-trimethylthiophene unit into donor-π-acceptor molecules. researchgate.net By coupling the electron-rich trimethylthiophene (donor) with a suitable electron-accepting moiety through a π-conjugated linker, a charge-transfer (CT) transition can be induced. The energy of this CT state, which dictates the absorption and emission wavelengths, can be finely tuned by varying the strength of the donor and acceptor units. rsc.orgmdpi.com The steric hindrance from the adjacent methyl groups could be leveraged to create a twisted intramolecular charge transfer (TICT) state, which is highly sensitive to the solvent environment and can be a pathway for novel fluorescence properties. acs.org
Photochromism: Diarylethenes containing trimethylthiophene rings have been studied for their photochromic properties, switching between two isomers upon irradiation with different wavelengths of light. uci.edu The quantum yield of this ring-closing reaction is sensitive to the electronic properties of the thiophene rings. The electron-donating methyl groups in 2,3,4-trimethylthiophene would influence the electron density at the reactive carbons, thereby modulating the efficiency of the photo-switching process. researchgate.net
Table 1: Hypothetical Optoelectronic Properties of 2,3,4-Trimethylthiophene Derivatives This table is illustrative and based on general principles of thiophene chemistry.
| Derivative Type | Primary Tuning Strategy | Expected Effect on Absorption/Emission |
|---|---|---|
| Poly(2,3,4-trimethylthiophene) | Extended π-conjugation | Red-shifted absorption and emission compared to the monomer. |
| D-A system with Thiophene | Intramolecular Charge Transfer (ICT) | Tunable absorption/emission across the visible spectrum based on acceptor strength. |
Electrochromism is the reversible change in color of a material upon electrochemical oxidation or reduction. lboro.ac.ukmdpi.comresearchgate.net Conducting polymers based on thiophene are a major class of electrochromic materials. unizg.hr
When a polymer film of poly(2,3,4-trimethylthiophene) is subjected to an oxidizing potential, it goes from a neutral (typically colored) state to a charged, "doped" state (often becoming more transparent or changing to a different color). This process involves the removal of electrons from the polymer backbone, creating polarons and bipolarons, which introduce new electronic transitions within the band gap.
The redox potential at which this switching occurs can be controlled by the electron-donating nature of the substituents. The three methyl groups on the 2,3,4-trimethylthiophene monomer would lower its oxidation potential, making the corresponding polymer easier to oxidize compared to unsubstituted polythiophene. This is advantageous for creating low-voltage electrochromic devices. The color contrast (ΔT%), switching speed, and stability of the device are key performance metrics that would be influenced by the polymer's morphology and the mobility of counter-ions, both of which are affected by the methyl groups. nih.gov
Table 2: Predicted Electrochromic Properties of Poly(2,3,4-trimethylthiophene) This table is illustrative and based on general principles of polythiophene electrochemistry.
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Oxidation Potential | Lower than unsubstituted polythiophene | Electron-donating effect of three methyl groups stabilizes the oxidized (polaron/bipolaron) state. |
| Neutral State Color | Likely Red or Orange | Typical for alkyl-substituted polythiophenes due to their band gap in the visible range. |
| Oxidized State Color | Blue or Transmissive | Formation of polaronic/bipolaronic bands leads to absorption in the near-infrared, increasing transparency in the visible range. |
| Switching Speed | Moderate to Fast | Dependent on ion diffusion into/out of the polymer film, which is influenced by the steric bulk of the methyl groups. |
Strategies for Modulating Light Absorption and Emission
Functional Materials for Chemical and Biosensing Applications
The use of thiophene-based materials in chemical sensors and biosensors leverages their electronic properties, which can be perturbed by the presence of an analyte. instras.commdpi.comfrontiersin.org
Selectivity is paramount in sensor design. For a sensor based on 2,3,4-trimethylthiophene, selectivity would be achieved by functionalizing it or a polymer derived from it.
Receptor Integration: The most common strategy is to attach a specific recognition element (a receptor) to the thiophene unit. instras.com This could be a crown ether for detecting metal ions, a specific antibody for a biomarker, or a molecularly imprinted polymer (MIP) cavity designed for a target molecule. The binding of the analyte to the receptor induces a physical or electronic change that is transduced by the thiophene system into a measurable signal (e.g., a change in fluorescence or conductivity).
Surface Modification: For a chemiresistive sensor, a thin film of poly(2,3,4-trimethylthiophene) could be used. The methyl groups would make the surface relatively hydrophobic. Adsorption of volatile organic compounds (VOCs) could cause the film to swell or could induce a change in the polymer's electronic state through non-covalent interactions, altering its conductivity. Selectivity in this case is less specific and might rely on pattern recognition from an array of similar sensors. mdpi.com
Nanocomposites: Creating a composite material, for example by blending poly(2,3,4-trimethylthiophene) with metal nanoparticles (like gold or silver) or metal oxides, can enhance sensing performance. researchgate.netrsc.org The nanoparticles can act as catalytic sites for the analyte or improve the charge transfer characteristics of the sensing film, leading to higher sensitivity. nih.gov
Electrochemical sensors offer high sensitivity and are well-suited for detecting analytes in liquid samples. rsc.org A modified electrode using a 2,3,4-trimethylthiophene-based material could detect analytes through several mechanisms.
Amperometric Detection: An electrode coated with a poly(2,3,4-trimethylthiophene) film could be used to detect analytes that can be electrochemically oxidized or reduced. The polymer film can pre-concentrate the analyte near the electrode surface and may have an electrocatalytic effect, enhancing the redox current and thereby improving the sensitivity of the detection. The operational potential would be set to a value where the analyte reacts, and the measured current would be proportional to its concentration.
Voltammetric Sensing: Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used. When an analyte interacts with the modified electrode, it can alter the redox peaks of the thiophene polymer itself. For instance, binding of a charged biomolecule could impede ion flow and shift the polymer's oxidation/reduction peaks. Alternatively, the analyte itself might have a redox peak that is enhanced or becomes more defined at the modified electrode surface. The sensor developed by Lavanya et al. for epinephrine (B1671497) and uric acid, using a SnO2/graphene composite, demonstrates how modifying an electrode surface enhances electrocatalytic activity and allows for the detection of specific molecules. researchgate.net A similar principle would apply to an electrode modified with a 2,3,4-trimethylthiophene-based composite. mdpi.com
The detection limit and linear range are critical parameters for any sensor. For a hypothetical sensor based on 2,3,4-trimethylthiophene, these would depend on the strength of the analyte-receptor interaction, the efficiency of the signal transduction, and the baseline noise of the system.
Design Principles for Selective Thiophene-Based Sensors
Integration into Supramolecular Assemblies and Conjugated Polymer Backbones
Following a comprehensive search of available scientific literature and research databases, it has been determined that there are currently no specific studies or detailed research findings on the direct integration of "Thiophene, 2,3,4-trimethyl-" into supramolecular assemblies or conjugated polymer backbones.
While the broader class of thiophene derivatives is a subject of extensive research in materials science for creating conductive polymers and functional supramolecular structures, research focusing specifically on the 2,3,4-trimethyl substituted variant in these applications has not been published or is not publicly available. Current time information in Bangalore, IN.rsc.orgthieme-connect.comacs.org The potential for 2,3,4-trimethylthiophene to be used in such applications is recognized due to its thiophene core, which can participate in π-conjugation, a key property for the development of organic electronic materials. Current time information in Bangalore, IN.
General research on substituted thiophenes indicates that the nature and position of substituents on the thiophene ring play a critical role in determining the properties of the resulting polymers and the characteristics of supramolecular assemblies. rsc.orgthieme-connect.com For instance, alkyl substitution can influence steric hindrance and molecular interactions, which in turn affects the crystallinity and electronic properties of the materials. rsc.org However, without specific experimental data for 2,3,4-trimethylthiophene, any discussion on its behavior in these systems would be purely speculative.
Due to the absence of detailed research findings, the creation of data tables regarding the properties of polymers or supramolecular assemblies containing "Thiophene, 2,3,4-trimethyl-" is not possible at this time. Further experimental research would be required to elucidate the specific characteristics and potential applications of materials derived from this particular compound.
Future Research Directions and Unexplored Avenues for 2,3,4 Trimethylthiophene Chemistry
Development of Novel and Green Synthetic Methodologies for Highly Substituted Thiophenes
The synthesis of thiophene (B33073) derivatives is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, selective, and environmentally friendly methods. bohrium.com Traditional approaches often face limitations, prompting the exploration of innovative strategies. bohrium.com Future research in the synthesis of 2,3,4-trimethylthiophene and other highly substituted thiophenes is expected to focus on several key areas:
Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Stille, and direct C-H activation are crucial for constructing complex thiophene-containing molecules. researchgate.net Further development of catalysts and reaction conditions will aim for higher yields, broader substrate scope, and lower catalyst loading.
One-Pot and Multicomponent Reactions: These strategies offer significant advantages in terms of atom economy and procedural simplicity, reducing waste and saving time. bohrium.comresearchgate.net Designing novel one-pot syntheses for polysubstituted thiophenes, including 2,3,4-trimethylthiophene, is a key objective. benthamdirect.com
Green Chemistry Approaches: The use of greener solvents, such as ionic liquids or even water, is gaining traction. researchgate.netmdpi.com Catalyst systems based on earth-abundant and non-toxic metals like iron are being explored as alternatives to precious metal catalysts. bohrium.com Furthermore, solvent-free reaction conditions, potentially utilizing nanocatalysts like ZnO nanorods, present a promising avenue for sustainable synthesis. bohrium.com
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product purity. Adapting and optimizing flow chemistry protocols for the synthesis of highly substituted thiophenes could revolutionize their production.
Bio-inspired and Enzymatic Synthesis: While still a nascent field for thiophenes, harnessing enzymes or biomimetic catalysts for their synthesis could offer unparalleled selectivity and sustainability.
A significant challenge lies in achieving regioselective synthesis, particularly for asymmetrically substituted thiophenes. bohrium.com Innovative approaches, such as those involving the cyclization of functionalized alkynes, are being developed to address this. mdpi.com
Advanced Spectroscopic Characterization Techniques for Structure-Property Relationship Elucidation
A deep understanding of the relationship between the molecular structure of 2,3,4-trimethylthiophene and its physicochemical properties is crucial for designing new materials with tailored functionalities. Advanced spectroscopic techniques are indispensable tools in this endeavor.
Future research will likely involve a multi-faceted approach, combining various spectroscopic methods to paint a comprehensive picture of the molecule's behavior:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques are fundamental for elucidating the precise molecular structure and connectivity of new thiophene derivatives. mdpi.comeurjchem.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. mdpi.com Investigating fragmentation patterns can also provide valuable structural information. eurjchem.comscispace.com
Vibrational Spectroscopy (Infrared and Raman): These techniques probe the vibrational modes of the molecule, offering insights into bonding and functional groups. mdpi.com
UV-Vis and Fluorescence Spectroscopy: These methods are critical for characterizing the electronic and optical properties of thiophene-based materials, which is vital for applications in optoelectronics. researchgate.netrsc.org
Spectroelectrochemistry: This technique combines spectroscopy with electrochemistry to study the properties of charged species (radical ions and dications) generated electrochemically. researchgate.net This is particularly important for understanding the behavior of these materials in electronic devices.
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing crucial information about bond lengths, bond angles, and intermolecular interactions. eurjchem.com
By systematically applying these techniques to 2,3,4-trimethylthiophene and its derivatives, researchers can build robust structure-property relationships. This knowledge will be instrumental in predicting the properties of new, yet-to-be-synthesized compounds.
Computational Design and Predictive Modeling for Next-Generation Thiophene-Based Materials
Computational chemistry has become an indispensable tool in modern materials science, enabling the design and prediction of material properties before their synthesis. sumitomo-chem.co.jp For 2,3,4-trimethylthiophene and its derivatives, computational modeling can accelerate the discovery of new materials with enhanced performance.
Key areas of future research in this domain include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict a wide range of properties, including molecular geometries, electronic structures (HOMO/LUMO energy levels), and spectroscopic characteristics. arxiv.orgacs.org These calculations can help in understanding the effects of different substituents on the properties of the thiophene core.
Inverse Design: Instead of predicting the properties of a known molecule, inverse design starts with a desired property and computationally searches for the molecular structure that exhibits it. arxiv.org This approach could be used to design novel thiophene-based materials for specific applications.
Virtual Screening: Computational methods can be used to screen large libraries of virtual compounds to identify promising candidates for synthesis and experimental testing. nih.gov This can significantly reduce the time and cost associated with materials discovery.
Modeling of Charge Transport: For applications in organic electronics, it is crucial to understand and predict how charges move through the material. Computational models can simulate charge transport properties like mobility, providing insights into how molecular packing and electronic coupling affect device performance. arxiv.org
Mechanochromism and Smart Materials: Computational studies can aid in the design of "smart" materials that change their properties in response to external stimuli. nih.gov For instance, predicting the mechanochromic (color change upon mechanical force) properties of thiophene-based dyes. nih.gov
The synergy between computational prediction and experimental validation will be a powerful driver for innovation in thiophene chemistry. nih.gov
Exploration of Emerging Applications in Sustainable Technologies and Energy Conversion
The unique electronic and optical properties of thiophene-based materials make them highly promising for a range of sustainable technologies and energy conversion applications. numberanalytics.com While research has historically focused on areas like organic electronics, future investigations will likely broaden the scope of applications for 2,3,4-trimethylthiophene and its derivatives.
Potential emerging applications include:
Organic Photovoltaics (OPVs): Thiophene derivatives are already key components in OPVs. nih.govmdpi.com Future research will focus on designing new thiophene-based small molecules and polymers with improved power conversion efficiencies, stability, and processability. nih.gov The goal is to develop low-cost, flexible, and environmentally friendly solar energy harvesting technologies. nih.govmdpi.com
Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are used in OLEDs for displays and lighting. researchgate.netmdpi.com Research will continue to explore new derivatives that can act as efficient emitters, hosts, or charge-transporting materials, leading to more energy-efficient and longer-lasting devices.
Organic Field-Effect Transistors (OFETs): Thiophenes are among the most successful materials for OFETs, which are essential components of flexible electronics. rsc.orgresearchgate.net The development of new thiophene-based semiconductors with high charge carrier mobility and stability is a key research direction. researchgate.net
Energy Storage: Thiophene-based polymers have the potential to enhance the performance of batteries and supercapacitors by improving their capacity and cycle life. numberanalytics.com
Sensors: The sensitivity of the electronic properties of thiophene polymers to their environment makes them excellent candidates for chemical and biological sensors.
Biomass-Derived Semiconductors: A significant future direction is the conversion of biomass into semiconductor materials for renewable energy technologies. rsc.org Thiophene analogues derived from renewable sources could play a crucial role in developing sustainable electronic materials. rsc.org
Biodesulfurization: Certain microorganisms can selectively remove sulfur from fossil fuels. While 2,3,5-trimethylthiophene (B167730) has been studied in this context, exploring the biodesulfurization of 2,3,4-trimethylthiophene could be a relevant environmental application. nih.gov
The versatility of the thiophene scaffold, combined with the ability to fine-tune its properties through chemical modification, ensures that 2,3,4-trimethylthiophene and its relatives will remain at the forefront of materials science research for years to come.
Q & A
Q. What are the recommended synthetic routes for 2,3,4-trimethylthiophene, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of 2,3,4-trimethylthiophene can be achieved via halothiophene alkylation or cross-coupling reactions . For example, halogenated thiophenes (e.g., 2-chlorothiophene) can react with methylating agents (e.g., MeLi or Grignard reagents) under controlled temperatures (0–130°C) and catalysts like Pd(PPh₃)₄ . Optimization of solvent (toluene, ethyl ether) and stoichiometry is critical: excess methylating agents improve substitution efficiency, while prolonged heating may lead to side reactions (e.g., over-methylation). Reported yields range from 50% to 90%, depending on purification methods (e.g., column chromatography vs. distillation) .
Q. How can researchers characterize 2,3,4-trimethylthiophene using spectroscopic and chromatographic techniques?
Methodological Answer:
- Mass Spectrometry (MS): The molecular ion peak at m/z 126 (C₇H₁₀S) confirms the molecular weight. Fragmentation patterns (e.g., loss of methyl groups) align with NIST/EPA spectral databases .
- Gas Chromatography (GC): Retention indices on polar (e.g., OV-1) and non-polar (e.g., squalane) columns help distinguish it from isomers. For example, on a squalane column at 80°C, its retention index is ~754 .
- NMR: ¹H NMR shows distinct signals for methyl groups at δ 2.1–2.4 ppm and aromatic protons at δ 6.7–7.1 ppm. Coupling constants (J = 3–5 Hz) confirm thiophene ring geometry .
Q. What safety protocols are essential for handling 2,3,4-trimethylthiophene in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and fume hoods to avoid skin/eye contact and inhalation of aerosols .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at ≤25°C to prevent oxidation. Incompatible with strong oxidizers (e.g., perchlorates) .
- Waste Disposal: Follow regional regulations (e.g., US 40 CFR Part 261) for organic sulfur compounds. Neutralize residues with dilute NaOH before disposal .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 2,3,4-trimethylthiophene in electrophilic substitution reactions?
Methodological Answer: The methyl groups at positions 2, 3, and 4 create steric hindrance, directing electrophiles (e.g., NO₂⁺, Br₂) to the less hindered C5 position. Electronic effects from the electron-donating methyl groups activate the ring but reduce regioselectivity compared to unsubstituted thiophene. Computational studies (DFT) show decreased HOMO density at C5 due to steric strain, favoring meta-directing behavior in some cases . Experimental validation via bromination yields 5-bromo-2,3,4-trimethylthiophene as the major product (≥70% selectivity) .
Q. What thermodynamic data are available for 2,3,4-trimethylthiophene, and how can they guide reaction design?
Methodological Answer:
- Enthalpy of Formation (ΔfH°): Estimated at -217.4 kJ/mol (gas phase) via calorimetry .
- Boiling Point: 393 ± 3 K under standard pressure .
- Phase Change Data: Melting point (Tfus) = 174.35 K; triple point (Ttriple) = 176.98 K .
These parameters inform solvent selection (e.g., high-boiling solvents like DMF for reactions >150°C) and predict volatility in GC analysis .
Q. How can 2,3,4-trimethylthiophene be functionalized for applications in optoelectronic materials?
Methodological Answer:
- Oxidation: React with 3-chloro-perbenzoic acid to form sulfone derivatives (e.g., DTTO), enhancing electron-accepting properties for organic semiconductors .
- Cross-Coupling: Use Stille or Suzuki reactions with aryl stannanes/boronic acids to introduce π-conjugated side chains. For example, tributyl(phenyl)stannane and Pd(PPh₃)₄ yield phenyl-substituted derivatives with redshifted UV-Vis absorption (λmax ~450 nm) .
- Doping: Incorporate into polythiophene backbones via electrochemical polymerization to tune bandgaps (1.8–2.2 eV) .
Q. What contradictions exist in literature regarding the biological activity of thiophene derivatives, and how can they be resolved?
Methodological Answer: Some studies report antimicrobial activity for methylthiophenes, while others show negligible effects. Contradictions arise from:
- Structural Variations: Minor changes (e.g., methyl position) alter lipid bilayer interactions. For 2,3,4-trimethylthiophene, logP = 3.32 suggests moderate hydrophobicity, but bulky substituents may impede membrane penetration .
- Assay Conditions: Varying pH (e.g., acidic vs. neutral) and microbial strains affect results. Standardized MIC (Minimum Inhibitory Concentration) assays under controlled conditions (pH 7.4, 37°C) are recommended .
Q. What computational methods are suitable for predicting the reactivity of 2,3,4-trimethylthiophene in complex reaction systems?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD): Simulates solvation effects and steric interactions in catalytic systems (e.g., Pd-mediated coupling) .
- QSPR Models: Correlate retention indices (GC) with molecular descriptors (e.g., polar surface area, molar volume) for chromatographic behavior prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
